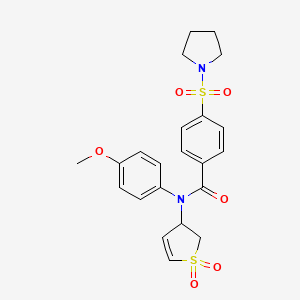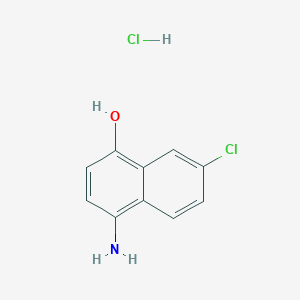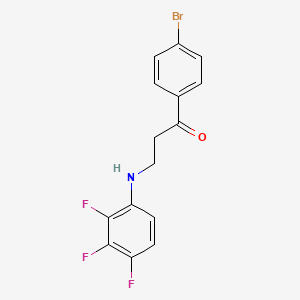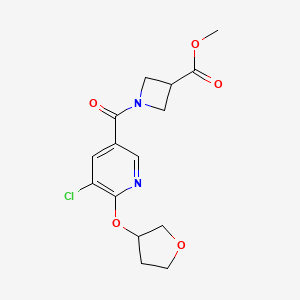![molecular formula C14H16FNO B2600781 N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide CAS No. 2361656-27-9](/img/structure/B2600781.png)
N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide, also known as N-(4-fluorophenyl) cyclopentylacrylamide (FPCA), is a synthetic compound that belongs to the class of cyclopentylacrylamide derivatives. FPCA is a potent and selective agonist of the CB1 cannabinoid receptor, which is widely distributed in the central nervous system and plays a crucial role in various physiological processes.
Mecanismo De Acción
FPCA exerts its pharmacological effects by selectively activating the CB1 cannabinoid receptor, which is primarily expressed in the brain and modulates various physiological processes such as pain perception, appetite, mood, and memory. FPCA acts as a partial agonist of the CB1 receptor, meaning that it activates the receptor to a lesser degree than the endogenous cannabinoid ligands such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects:
FPCA has been shown to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and neuroinflammation. FPCA has been reported to increase the release of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain, which may contribute to its anxiolytic and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPCA has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system in vitro and in vivo. However, FPCA has several limitations, including its poor solubility in aqueous solutions, which may limit its applicability in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on FPCA, including its potential as a therapeutic agent for various neurological and psychiatric disorders, as well as its role in modulating other physiological processes such as pain perception and immune function. Additionally, further studies are needed to elucidate the precise mechanisms underlying the pharmacological effects of FPCA and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Métodos De Síntesis
The synthesis of FPCA involves a multistep process that includes the reaction of 4-fluorobenzylamine with cyclopentanone to form N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide(4-fluorophenyl)cyclopentanecarboxamide. This intermediate is then treated with acryloyl chloride in the presence of a base to yield FPCA as the final product.
Aplicaciones Científicas De Investigación
FPCA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction. FPCA has been shown to exhibit potent anxiolytic and antidepressant effects in preclinical models, suggesting its potential as a novel pharmacological agent for the treatment of these disorders.
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)cyclopentyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-2-13(17)16-14(9-3-4-10-14)11-5-7-12(15)8-6-11/h2,5-8H,1,3-4,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFARFKFEIYAEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2600699.png)





![6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600707.png)

![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)


![N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2600716.png)
![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)
